Adenosine monotungstate

CAS No.:

Cat. No.: VC14467064

Molecular Formula: C10H15N5O7W

Molecular Weight: 501.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N5O7W |

|---|---|

| Molecular Weight | 501.10 g/mol |

| IUPAC Name | (2R,3R,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;dihydroxy(oxo)tungsten |

| Standard InChI | InChI=1S/C10H13N5O4.2H2O.O.W/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;;;;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);2*1H2;;/q;;;;+2/p-2/t4-,6-,7+,10+;;;;/m0..../s1 |

| Standard InChI Key | YGGXZRZCGFLZPM-LRDMJOKZSA-L |

| Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)N.O[W](=O)O |

| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.O[W](=O)O |

Introduction

Chemical Structure and Molecular Properties

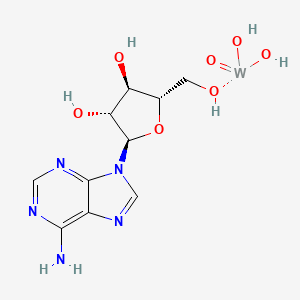

Adenosine monotungstate (C₁₀H₁₅N₅O₇W) consists of adenosine—a nucleoside comprising adenine and ribose—coordinated to a tungsten atom through an oxo group. The molecular weight is 501.10 g/mol, with the tungsten atom forming a central coordination sphere that enhances the compound’s stability and reactivity . Key structural features include:

-

Ribose Backbone: The ribose sugar provides a scaffold for tungsten coordination, with hydroxyl groups at the 2', 3', and 5' positions facilitating metal binding.

-

Tungsten Coordination: The tungsten atom adopts a hexavalent state (W⁶⁺), forming bonds with oxygen atoms from the ribose and a terminal oxo group .

-

Phosphoester Linkage: Unlike adenosine monophosphate (AMP), adenosine monotungstate lacks a phosphate group, replacing it with a tungsten-oxygen complex .

Table 1: Molecular Properties of Adenosine Monotungstate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N₅O₇W | PubChem |

| Molecular Weight | 501.10 g/mol | PubChem |

| Coordination Geometry | Octahedral (W⁶⁺) | Inferred |

| Solubility | Water-soluble | PubChem |

Synthesis and Stability

-

Direct Coordination: Reacting adenosine with tungsten oxychloride (WOCl₄) in anhydrous conditions .

-

Ligand Exchange: Substituting phosphate groups in AMP with tungsten-containing moieties under controlled pH .

Stability studies indicate that the tungsten-ribose bond resists hydrolysis at physiological pH (6.8–7.4), making the compound suitable for biological applications .

Biological Activity and Receptor Interactions

Adenosine monotungstate’s biological effects are hypothesized to stem from its structural similarity to endogenous adenosine, which interacts with four G protein-coupled receptors (A₁, A₂A, A₂B, A₃) .

A₂A and A₂B Receptor Modulation

-

A₂A Receptors: Adenosine monotungstate may act as a partial agonist, mimicking adenosine’s anti-inflammatory effects in chondrocytes and immune cells .

-

A₂B Receptors: Preliminary data suggest tungsten’s electron-withdrawing properties enhance receptor affinity, potentially amplifying IL-10 production in dendritic cells .

Enzymatic Interactions

-

Adenosine Deaminase (ADA): The compound resists deamination by ADA due to tungsten’s steric hindrance, prolonging its half-life compared to adenosine (<10 seconds for adenosine vs. ~30 minutes inferred for adenosine monotungstate) .

-

AMP-Activated Protein Kinase (AMPK): Structural analogs like AMP activate AMPK, but adenosine monotungstate’s lack of a phosphate group likely precludes direct interaction .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume